

Application Notes and Protocols for Environmental Water Testing Using Carbosulfan-d18

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carbosulfan-d18

Cat. No.: B564637

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Introduction

Carbosulfan is a broad-spectrum carbamate insecticide used to control a variety of soil and foliar pests. Due to its potential to contaminate water sources through runoff and leaching, monitoring its presence in environmental water samples is crucial for assessing environmental health and ensuring regulatory compliance. The use of an isotopically labeled internal standard, such as **Carbosulfan-d18**, is the gold standard for quantitative analysis by mass spectrometry. This method, known as isotope dilution mass spectrometry (IDMS), provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.^{[1][2]}

This document provides detailed application notes and protocols for the quantitative analysis of carbosulfan in environmental water samples using **Carbosulfan-d18** as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

A known amount of **Carbosulfan-d18** is added to the water sample as an internal standard (IS). The sample is then subjected to solid-phase extraction (SPE) to isolate and concentrate the analyte and the internal standard. The extract is analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Carbosulfan is quantified by comparing the peak area ratio of the native analyte to that of the isotopically labeled internal standard against a

calibration curve prepared with known concentrations of carbosulfan and a constant concentration of **Carbosulfan-d18**.

Physicochemical Properties

A table summarizing the key physicochemical properties of Carbosulfan and its deuterated analog is presented below.

Property	Carbosulfan	Carbosulfan-d18
CAS Number	55285-14-8	1189903-75-0[3]
Molecular Formula	C ₂₀ H ₃₂ N ₂ O ₃ S	C ₂₀ H ₁₄ D ₁₈ N ₂ O ₃ S[3][4]
Molecular Weight	380.54 g/mol [4]	398.66 g/mol [3][4]
Appearance	Viscous brown liquid	Pale Yellow Oil[5]
Solubility	Water: 0.3 mg/L. Soluble in most organic solvents.	Chloroform[5]

Experimental Protocols

Materials and Reagents

- Standards:
 - Carbosulfan (≥98% purity)
 - Carbosulfan-d18** (isotopic purity ≥99%)
- Solvents (HPLC or LC-MS grade):
 - Methanol
 - Acetonitrile
 - Water
 - Formic acid (≥98%)

- Ammonium formate
- Reagents:
 - Anhydrous sodium sulfate
- Solid-Phase Extraction (SPE):
 - C18 or Hydrophilic-Lipophilic Balance (HLB) SPE cartridges (e.g., 500 mg, 6 mL)

Standard Solution Preparation

- Primary Stock Solutions (1000 µg/mL):
 - Accurately weigh approximately 10 mg of Carbosulfan and **Carbosulfan-d18** into separate 10 mL volumetric flasks.
 - Dissolve and bring to volume with methanol.
- Intermediate Standard Solutions (10 µg/mL):
 - Dilute the primary stock solutions 1:100 with methanol.
- Working Calibration Standards (0.1 - 100 ng/mL):
 - Prepare a series of calibration standards by appropriate dilution of the Carbosulfan intermediate stock solution in a suitable solvent (e.g., 90:10 water:methanol).
 - Spike each calibration standard with the **Carbosulfan-d18** intermediate solution to a constant final concentration (e.g., 10 ng/mL).
- Internal Standard Spiking Solution (100 ng/mL):
 - Dilute the **Carbosulfan-d18** intermediate stock solution to a concentration of 100 ng/mL in methanol.

Sample Preparation (Solid-Phase Extraction)

- Sample Collection and Preservation:

- Collect water samples in amber glass bottles.
- Store samples at 4°C and analyze as soon as possible.
- Fortification with Internal Standard:
 - Measure 500 mL of the water sample into a clean glass container.
 - Add a precise volume of the Internal Standard Spiking Solution (e.g., 50 µL of 100 ng/mL **Carbosulfan-d18** to achieve a final concentration of 10 ng/L).
 - Mix thoroughly.
- SPE Cartridge Conditioning:
 - Condition the C18 or HLB SPE cartridge by passing the following solvents in sequence:
 - 5 mL of methanol
 - 5 mL of reagent water
- Sample Loading:
 - Load the fortified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
- Cartridge Washing:
 - After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove interfering substances.
 - Dry the cartridge under vacuum for 10-15 minutes.
- Elution:
 - Elute the retained analytes with 2 x 5 mL of methanol or a suitable elution solvent into a collection tube.
- Concentration and Reconstitution:

- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:methanol with 0.1% formic acid).
- Vortex to dissolve the residue.
- Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.

LC-MS/MS Analysis

The following are suggested starting parameters and should be optimized for the specific instrument used.

Parameter	Recommended Condition
LC Column	C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B	Methanol with 0.1% Formic Acid
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temperature	40°C
Gradient	10% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temp.	150°C
Desolvation Temp.	400°C

MRM Transitions

The following table provides suggested MRM transitions for Carbosulfan and proposed transitions for **Carbosulfan-d18**. The precursor ion for **Carbosulfan-d18** is shifted by +18 Da due to the 18 deuterium atoms. The product ions are likely to be similar to the native compound, but this must be confirmed experimentally.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Dwell Time (ms)
Carbosulfan (Quantifier)	381.2	161.1	20	100
Carbosulfan (Qualifier)	381.2	205.1	15	100
Carbosulfan-d18 (IS)	399.2	161.1	20	100

Note: The optimal collision energies and product ions for **Carbosulfan-d18** must be determined by direct infusion of the standard into the mass spectrometer.

Data Presentation and Quality Control

Method Performance Characteristics

The following table presents typical performance data that should be established during method validation. The values presented here are illustrative based on similar pesticide analysis methods.

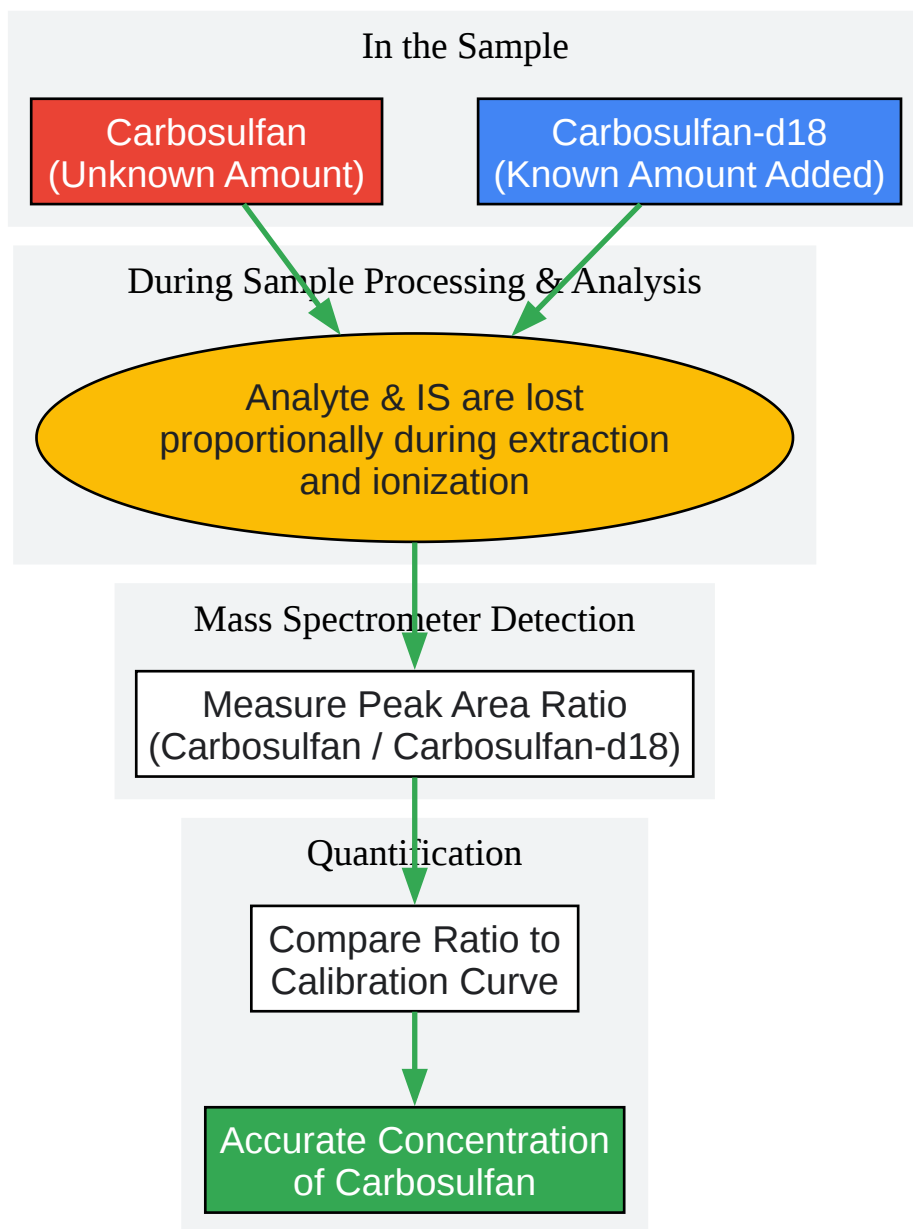
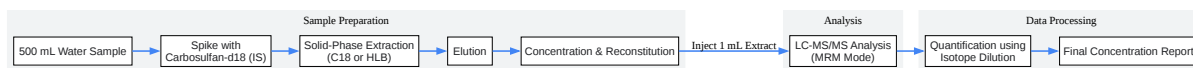
Parameter	Target Value
Linearity (R ²)	> 0.995
Limit of Detection (LOD)	< 1 ng/L
Limit of Quantification (LOQ)	< 5 ng/L
Recovery	70 - 120%
Precision (RSD)	< 15%
Matrix Effect	80 - 120% (compensated by IS)

Quality Control

- Method Blank: A reagent water sample carried through the entire analytical procedure to check for contamination.
- Laboratory Fortified Blank (LFB): A reagent water sample spiked with a known concentration of carbosulfan to assess method accuracy.
- Internal Standard Response: The peak area of **Carbosulfan-d18** should be monitored in all samples to ensure consistency of the extraction and instrument performance.

Visualizations

Experimental Workflow



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- To cite this document: BenchChem. [Application Notes and Protocols for Environmental Water Testing Using Carbosulfan-d18]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b564637#using-carbosulfan-d18-for-environmental-water-testing]

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